molecular formula C8H6BrClO B13919318 3-Bromo-5-chloro-2-methylbenzaldehyde

3-Bromo-5-chloro-2-methylbenzaldehyde

Cat. No.: B13919318
M. Wt: 233.49 g/mol
InChI Key: AEUXWUQSTDHREU-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrClO It is a derivative of benzaldehyde, characterized by the presence of bromine, chlorine, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-2-methylbenzaldehyde can be achieved through several organic synthesis routes. One common method involves the halogenation of 2-methylbenzaldehyde, followed by selective bromination and chlorination. The reaction conditions typically include the use of halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloro-2-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-5-chloro-2-methylbenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine and chlorine atoms contribute to the compound’s reactivity and specificity in targeting particular pathways .

Comparison with Similar Compounds

  • 3-Bromo-2-chloro-5-methylbenzaldehyde
  • 3-Bromo-2-hydroxy-5-methylbenzaldehyde
  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde

Comparison: 3-Bromo-5-chloro-2-methylbenzaldehyde is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of both bromine and chlorine atoms enhances its electrophilic nature, making it more reactive in substitution reactions .

Biological Activity

3-Bromo-5-chloro-2-methylbenzaldehyde is an aromatic compound with significant potential in various biological applications. Its unique structure, characterized by a benzaldehyde functional group with bromine and chlorine substituents, enables it to interact with diverse biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₈H₆BrClO
  • Molecular Weight : 233.49 g/mol
  • Structure : The compound features a benzaldehyde group with bromine at the 3-position, chlorine at the 5-position, and a methyl group at the 2-position.

This structural composition influences its reactivity and biological interactions, making it a valuable compound in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can alter metabolic pathways and potentially lead to therapeutic effects.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains.
  • Anticancer Potential : Investigations into its cytotoxic effects suggest that it may have potential as an anticancer agent.

Antimicrobial Activity

A study evaluated the antibacterial properties of this compound against common pathogens. The results indicated that this compound exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be in the range of 50–100 µg/mL, demonstrating its potential as an antimicrobial agent .

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus50
Bacillus subtilis75

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, research involving human breast cancer cells (MCF-7) demonstrated an IC50 value of approximately 0.632 mM, indicating a promising anticancer activity .

Cell LineIC50 (mM)
MCF-7 (Breast Cancer)0.632
HCT-116 (Colorectal Cancer)Not yet determined

Synthesis and Applications

The synthesis of this compound typically involves bromination and chlorination reactions of suitable precursors. The aldehyde functionality allows for further derivatization, making it a versatile building block in organic synthesis.

Synthetic Route Example

  • Bromination : Reacting an appropriate methyl-substituted benzoic acid with bromine in the presence of a solvent.
  • Chlorination : Subsequent chlorination can be achieved using chlorine gas or chlorinating agents under controlled conditions.

Properties

Molecular Formula

C8H6BrClO

Molecular Weight

233.49 g/mol

IUPAC Name

3-bromo-5-chloro-2-methylbenzaldehyde

InChI

InChI=1S/C8H6BrClO/c1-5-6(4-11)2-7(10)3-8(5)9/h2-4H,1H3

InChI Key

AEUXWUQSTDHREU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)Cl)C=O

Origin of Product

United States

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